molecular formula C8H6F3NO2 B13139979 3-Methyl-6-(trifluoromethyl)picolinic acid CAS No. 1211584-36-9

3-Methyl-6-(trifluoromethyl)picolinic acid

Cat. No.: B13139979
CAS No.: 1211584-36-9
M. Wt: 205.13 g/mol
InChI Key: RQNQITWZEDOKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-(trifluoromethyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a trifluoromethyl group at the 6th position and a methyl group at the 3rd position on the picolinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)picolinic acid typically involves the reaction of fluorinated benzyl compounds with picolinic acid. The reaction is carried out under controlled temperature and reaction time to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: 3-Methyl-6-(trifluoromethyl)picolinic acid is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes have applications in enzyme inhibition and protein binding studies .

Medicine: The compound is explored for its potential therapeutic properties, including its role as an antiviral agent. It works by binding to zinc finger proteins, altering their structure and inhibiting their function .

Industry: In the industrial sector, this compound is used as a catalyst in organic synthesis reactions, such as esterification and acylation .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound disrupts zinc binding, leading to changes in protein structure and function. This mechanism is particularly relevant in its antiviral activity .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-(trifluoromethyl)picolinic acid is unique due to the presence of both a trifluoromethyl group and a methyl group on the picolinic acid ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

1211584-36-9

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c1-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14)

InChI Key

RQNQITWZEDOKNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.